Vmn2r26 Receptor Engagement: N-Undecanoylglycine Activates a Unique GPCR-PLCγ2-Ca2+ Signaling Axis Not Triggered by Other Acylglycines
N-Undecanoylglycine is the only N-acylglycine identified to date that engages the vomeronasal receptor Vmn2r26, a G-protein-coupled receptor expressed on intestinal Tuft-2 cells. In vitro, N-undecanoylglycine (10 µM) triggered robust Ca2+ mobilization in Vmn2r26-expressing HEK293T cells, whereas vehicle control and other N-acylglycines (including N-decanoylglycine, N-lauroylglycine, and N-palmitoylglycine) produced no detectable Ca2+ response [1]. This Vmn2r26 engagement activates the GPCR-PLCγ2-Ca2+ signaling axis, initiating prostaglandin D2 (PGD2) production in Tuft-2 cells [2].
| Evidence Dimension | Vmn2r26 receptor activation (Ca2+ mobilization) |
|---|---|
| Target Compound Data | 10 µM N-undecanoylglycine: positive Ca2+ response in Vmn2r26-HEK293T cells |
| Comparator Or Baseline | N-decanoylglycine, N-lauroylglycine, N-palmitoylglycine (all at 10 µM): no detectable Ca2+ response |
| Quantified Difference | Qualitative binary difference: target compound activates receptor; comparators do not |
| Conditions | HEK293T cells transfected with Vmn2r26; calcium mobilization assay; 10 µM concentration |
Why This Matters
This receptor specificity makes N-undecanoylglycine the required standard for studies on Vmn2r26-mediated intestinal antimicrobial immunity, prostaglandin D2 production, or Tuft-2 cell biology—other acylglycines cannot serve as experimental surrogates.
- [1] Xiong Z, Zhu X, Geng J, et al. Intestinal Tuft-2 cells exert antimicrobial immunity via sensing bacterial metabolite N-undecanoylglycine. Immunity. 2022;55(4):686-700.e7. (See Figure 2 for Ca2+ mobilization data and Extended Data for comparator screening.) View Source
- [2] Chinese Society for Immunology. Tuft-2 cells quickly expanded in response to bacterial infection and sensed the bacterial metabolite N-undecanoylglycine through vomeronasal receptor Vmn2r26. 2022. View Source
